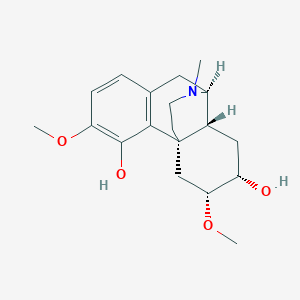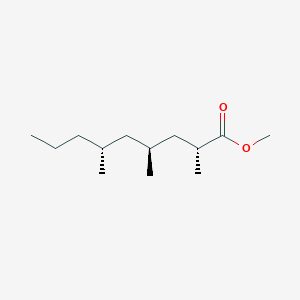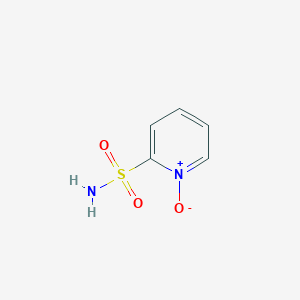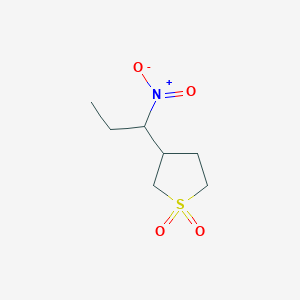
3-(1-nitropropyl)thiolane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-nitropropyl)thiolane 1,1-dioxide is an organic compound with the molecular formula C7H13NO4S It is a derivative of tetrahydrothiophene, where the sulfur atom is oxidized to a sulfone and a nitropropyl group is attached to the third carbon of the tetrahydrothiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-nitropropyl)thiolane 1,1-dioxide typically involves the nitration of tetrahydrothiophene followed by oxidation. One common method is to first react tetrahydrothiophene with a nitrating agent such as nitric acid to introduce the nitro group. The resulting nitro compound is then oxidized using an oxidizing agent like hydrogen peroxide or a peracid to form the sulfone group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
3-(1-nitropropyl)thiolane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, although the sulfone group is relatively stable.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Reduction: 3-(1-Aminopropyl)tetrahydrothiophene 1,1-dioxide.
Substitution: Various substituted tetrahydrothiophene derivatives depending on the nucleophile used.
科学研究应用
3-(1-nitropropyl)thiolane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-nitropropyl)thiolane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfone group enhances the compound’s stability and reactivity, making it a versatile intermediate in chemical reactions.
相似化合物的比较
3-(1-nitropropyl)thiolane 1,1-dioxide can be compared with other similar compounds, such as:
Tetrahydrothiophene 1,1-dioxide: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(1-Nitropropyl)thiophene: Lacks the sulfone group, resulting in different chemical properties and reactivity.
3-(1-Aminopropyl)tetrahydrothiophene 1,1-dioxide: The nitro group is reduced to an amine, altering its biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of a nitro group and a sulfone group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
17153-27-4 |
|---|---|
分子式 |
C7H13NO4S |
分子量 |
207.25 g/mol |
IUPAC 名称 |
3-(1-nitropropyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13NO4S/c1-2-7(8(9)10)6-3-4-13(11,12)5-6/h6-7H,2-5H2,1H3 |
InChI 键 |
AUNLMUKUEBYECH-UHFFFAOYSA-N |
SMILES |
CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |
规范 SMILES |
CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |
同义词 |
3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



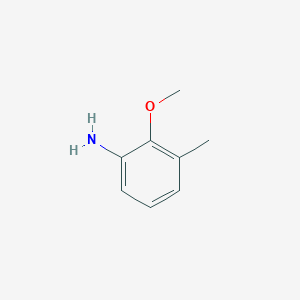
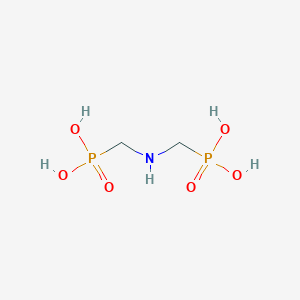
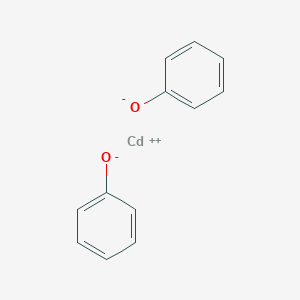
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
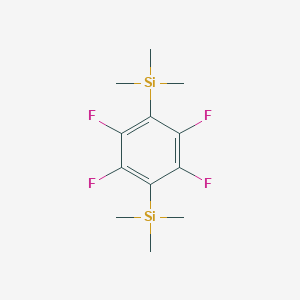
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)
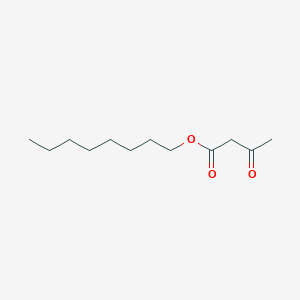
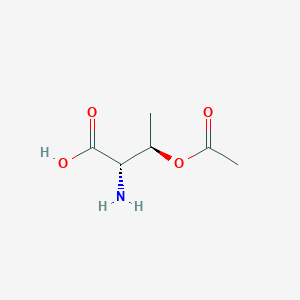
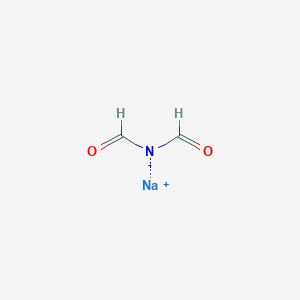
![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
